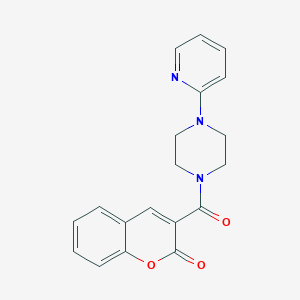

3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Descripción

3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a coumarin-based hybrid compound featuring a piperazine linker substituted with a pyridinyl group at the N4 position. This structural motif combines the bioactive coumarin core with a piperazine-pyridine pharmacophore, which is known to enhance interactions with biological targets such as enzymes and receptors. The compound is synthesized via a multi-step procedure involving:

Coupling of 3-carboxycoumarin with Boc-protected piperazine using EDC·HCl and HOBt .

Deprotection of the Boc group with TFA to yield 3-(piperazine-1-carbonyl)-2H-chromen-2-one.

Subsequent reaction with 2-chloropyridine or pyridine derivatives under nucleophilic substitution or coupling conditions .

Its structural uniqueness lies in the pyridine ring’s electron-deficient nature, which can influence binding affinity and solubility. The compound has been explored for antitumor, antimicrobial, and enzyme inhibitory activities, though specific data on its biological performance require further validation .

Propiedades

IUPAC Name |

3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-18(15-13-14-5-1-2-6-16(14)25-19(15)24)22-11-9-21(10-12-22)17-7-3-4-8-20-17/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTZWFHLTIYHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

Introduction of the Piperazine Ring: The chromen-2-one core is then reacted with piperazine under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

Substitution with Pyridin-2-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Pyridine derivatives in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized chromen-2-one derivatives.

Reduction: Reduced chromen-2-one derivatives.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is its potential as an anticancer agent. Studies have indicated that derivatives of coumarin, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that certain coumarin-piperazine hybrids demonstrate promising activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer growth and survival .

Case Study: Coumarin Derivatives

In a study focusing on coumarin-based compounds, it was found that derivatives similar to 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one exhibited significant antiproliferative effects on human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the piperazine ring enhances the anticancer properties .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Coumarins linked with piperazines have been evaluated for their antibacterial and antifungal activities. Research indicates that these compounds can effectively inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial therapies .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one | Staphylococcus aureus | 31.25 µg/mL |

| 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one | Escherichia coli | 62.50 µg/mL |

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Research suggests that derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression. The piperazine moiety is particularly noted for its ability to modulate serotonin receptors, which are crucial in mood regulation .

Case Study: Neuropharmacological Screening

In a screening study, compounds similar to 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one were tested for their effects on anxiety-like behavior in animal models. Results indicated a significant reduction in anxiety behaviors, suggesting potential applications in treating anxiety disorders .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes, such as acetylcholinesterase and monoamine oxidase (MAO). These enzymes are critical in neurotransmitter metabolism and are targets for drugs used in treating Alzheimer's disease and other cognitive disorders .

Data Table: Enzyme Inhibition Activity

Mecanismo De Acción

The mechanism of action of 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related coumarin-piperazine hybrids and their distinguishing characteristics:

Actividad Biológica

The compound 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS No. 324068-19-1) is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and anticancer properties, supported by relevant data tables and case studies.

- Molecular Formula: C19H17N3O3

- Molecular Weight: 325.36 g/mol

- Structure: The compound features a chromenone core linked to a piperazine moiety substituted with a pyridine ring, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one. For instance, hybridized piperazine derivatives have shown promising results against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PHCI 13a | Staphylococcus aureus | 4 μg/mL |

| PHCI 13b | Staphylococcus aureus | 8 μg/mL |

| PHCI 11f | Pseudomonas aeruginosa | Not specified |

These compounds demonstrated better efficacy against Gram-negative bacteria compared to Gram-positive strains, indicating a selective antibacterial mechanism .

Antiviral Activity

In the context of antiviral research, compounds with structural similarities to 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one have been investigated for their ability to inhibit viral replication. For example, certain pyrimidine derivatives exhibited significant activity against viral targets with EC50 values in the low micromolar range:

| Compound | Viral Target | EC50 (μM) |

|---|---|---|

| Compound A | HIV Reverse Transcriptase | 0.20 |

| Compound B | HIV Reverse Transcriptase | 0.21 |

These findings suggest that modifications in the molecular structure can enhance antiviral activity, highlighting the importance of the piperazine and pyridine components in drug design .

Anticancer Activity

The anticancer potential of similar compounds has also been explored. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | HeLa (cervical cancer) | 15.5 |

| Compound D | MCF-7 (breast cancer) | 20.3 |

These results underscore the relevance of the chromenone structure in enhancing cytotoxicity against cancer cells .

Case Studies

- Study on Antibacterial Efficacy : A study published in Nature evaluated the efficacy of various piperazine derivatives against resistant bacterial strains. The compound similar to 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one showed significant inhibition against S. aureus, supporting its potential as an antibacterial agent .

- Antiviral Mechanism Exploration : Research conducted on pyridine-based compounds indicated that they could effectively inhibit viral entry and replication in host cells, providing insights into their mechanism of action against viruses such as HIV and HCV .

- Cytotoxicity Assessment : A cytotoxicity assay revealed that derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves coupling the chromenone core (e.g., 2-oxo-2H-chromene-3-carboxylic acid) with a substituted piperazine derivative (e.g., 4-(pyridin-2-yl)piperazine) using coupling reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDCI/HOBt in anhydrous dichloromethane . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation .

- Purification : Flash column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) to isolate the final product .

- Yield Optimization : Adjusting stoichiometry (1.1:1 molar ratio of acid to amine) and reaction time (8–12 hours) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify carbonyl linkages, piperazine ring conformation, and aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₀H₁₈N₃O₃⁺, exact mass 348.1343) .

- X-ray Crystallography : For unambiguous structural confirmation; SHELX software (e.g., SHELXL) is widely used for refinement .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- Analytical Monitoring : HPLC with UV detection (λ = 254 nm) to quantify degradation products .

- Kinetic Analysis : Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data (e.g., anticancer vs. anticonvulsant effects)?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and animal models (e.g., SW620 xenografts) .

- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from assay sensitivity (e.g., MTT vs. ATP-lite) .

- Mechanistic Profiling : Evaluate off-target effects via kinase profiling panels or CRISPR screens to identify confounding pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified piperazine (e.g., 4-fluorophenyl) or chromenone (e.g., 6-nitro) groups .

- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding affinity for targets like PARP-1 .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carbonyl group interactions with PARP-1’s catalytic domain) .

Q. What methodologies are suitable for investigating the compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- ADME Studies :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .

- Metabolism : Liver microsome incubation (human/rat) with LC-MS/MS to identify phase I/II metabolites .

- In Vivo PK : Administer orally (10 mg/kg) to rodents; plasma sampling at 0.5, 1, 2, 4, 8, 24 hours for AUC calculation .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.